5-Methoxy-N-phenylnicotinamide

Medicinal Chemistry Ligand Design Structure-Activity Relationship

5-Methoxy-N-phenylnicotinamide (CAS 1138443-84-1) is a heterocyclic small molecule belonging to the N-phenylnicotinamide class, a family of compounds recognized for their diverse pharmacological profiles, including cyclooxygenase-1 (COX-1) inhibition and aquaporin-4 (AQP4) modulation. With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, this compound is distinguished from the parent N-phenylnicotinamide by the presence of a methoxy (-OCH3) substituent at the 5-position of the pyridine ring, introducing an additional hydrogen bond acceptor and altering the molecule's electronic and steric landscape.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 1138443-84-1
Cat. No. B1389943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-phenylnicotinamide
CAS1138443-84-1
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O2/c1-17-12-7-10(8-14-9-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
InChIKeyJCZHMRPQYHZDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-N-phenylnicotinamide (CAS 1138443-84-1): A Dual-Functionalized Nicotinamide Scaffold for Focused Library Design


5-Methoxy-N-phenylnicotinamide (CAS 1138443-84-1) is a heterocyclic small molecule belonging to the N-phenylnicotinamide class, a family of compounds recognized for their diverse pharmacological profiles, including cyclooxygenase-1 (COX-1) inhibition and aquaporin-4 (AQP4) modulation [1]. With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, this compound is distinguished from the parent N-phenylnicotinamide by the presence of a methoxy (-OCH3) substituent at the 5-position of the pyridine ring, introducing an additional hydrogen bond acceptor and altering the molecule's electronic and steric landscape. It is supplied as a specialty research chemical, notably as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery, indicating its role as a screening compound or a building block rather than a fully characterized pharmaceutical agent .

The Procurement Risk of Overlooking the 5-Methoxy Motif in N-Phenylnicotinamide Analogs


Within the N-phenylnicotinamide chemical space, subtle structural modifications are known to profoundly impact biological target engagement and selectivity. A landmark study on a series of 40 N-phenylnicotinamides demonstrated that even minor substituent variations could shift COX-1 inhibitory potency by over two orders of magnitude (IC50 range: <1 μM to >100 μM), while the core scaffold is also responsible for AQP4 inhibition [1]. Simply interchanging 5-Methoxy-N-phenylnicotinamide with the unsubstituted parent compound (Nicotinanilide) or the 5-methoxy analog lacking the N-phenyl group (5-Methoxynicotinamide) overlooks critical differences in hydrogen bonding capacity, lipophilicity, and topological polar surface area (TPSA) that govern molecular recognition, solubility, and membrane permeability. The quantitative evidence below provides a molecular blueprint for why this specific dual-functionalized scaffold offers a distinct profile for scientific selection.

Quantified Physicochemical and Structural Differentiation of 5-Methoxy-N-phenylnicotinamide


Enhanced Hydrogen Bond Acceptor Capacity vs. Parent N-Phenylnicotinamide

The 5-methoxy substituent on 5-Methoxy-N-phenylnicotinamide introduces a third hydrogen bond acceptor (HBA) to the scaffold, compared to only two HBAs for the parent compound N-Phenylnicotinamide (Nicotinanilide). This quantitative increase in HBA count (3 vs. 2) provides a measurable differentiation in potential intermolecular interactions, as enumerated by standard Lipinski-type descriptor analysis [1][2]. Both compounds retain a single hydrogen bond donor (HBD=1) and share an identical computed XLogP3 of 1.7, indicating that the methoxy group modifies polar interactions without altering overall lipophilicity [1][2].

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Significantly Increased Topological Polar Surface Area for Modulated Permeability

The topological polar surface area (TPSA) of 5-Methoxy-N-phenylnicotinamide is computed to be 51.2 Ų, which is substantially higher than the 42.0 Ų TPSA of the unsubstituted N-Phenylnicotinamide [1][2]. This difference of +9.2 Ų arises directly from the addition of the methoxy oxygen and its associated electronic distribution. TPSA is a critical parameter for predicting intestinal absorption and blood-brain barrier (BBB) penetration, with values < 60-70 Ų generally considered favorable for oral bioavailability and values < 90 Ų often targeted for CNS drug candidates [3].

ADME Prediction CNS Drug Design Permeability

Dramatic Lipophilicity Shift Relative to Non-Phenyl 5-Methoxynicotinamide

Removal of the N-phenyl group from 5-Methoxy-N-phenylnicotinamide yields 5-Methoxynicotinamide, a compound with a radically different lipophilicity profile. The target compound has a computed XLogP3 of 1.7, whereas 5-Methoxynicotinamide has an XLogP3 of -0.3 [1][2]. This 2.0 log unit difference represents a 100-fold difference in the octanol-water partition coefficient, classifying the comparator as substantially more hydrophilic. Both compounds contribute three hydrogen bond acceptors, but the hydrophobic phenyl ring in the target structure drives the divergence.

Solubility LogP Fragment-Based Drug Design

Class-Level Pharmacological Plausibility: N-Phenylnicotinamide Core as a Privileged COX-1/AQP4 Ligand

While no direct bioactivity data is available for the 5-methoxy derivative, the N-phenylnicotinamide chemotype is validated by two independent target engagement pathways. In a quantitative structure-activity relationship (SAR) study, a series of N-phenylnicotinamides exhibited potent and selective COX-1 inhibition, with the most active analog (Compound 28) achieving a COX-1 IC50 of 0.68 ± 0.07 μM and >147-fold selectivity over COX-2 (IC50 > 100 μM) [1]. Separately, Nicotinanilide (N-Phenylnicotinamide) is reported as an aquaporin-4 (AQP4) inhibitor, a target implicated in cerebral edema and epilepsy . The 5-methoxy group, as quantified in evidence items above, modifies the scaffold's HBA count and TPSA, parameters known to critically influence target engagement within this chemotype.

COX-1 Inhibition AQP4 Modulation Inflammation

Primary Scientific Selection Contexts for 5-Methoxy-N-phenylnicotinamide


Structure-Activity Relationship (SAR) Expansion of N-Phenylnicotinamide COX-1 Inhibitors

Based on the class-level COX-1 inhibitory activity of the N-phenylnicotinamide core [1], 5-Methoxy-N-phenylnicotinamide is a strategically functionalized analog for SAR studies. Researchers aiming to explore the electronic and steric effects of a 5-position electron-donating group on COX-1 potency and selectivity can use this compound as a precisely defined probe. Its additional hydrogen bond acceptor and moderately higher TPSA compared to the unsubstituted parent provide a specific hypothesis for modulating binding pocket interactions.

Aquaporin-4 (AQP4) Modulator Development for Neurological Disease Models

Given the identification of Nicotinanilide as an AQP4 inhibitor , the 5-methoxy analog offers a chemically distinct tool for studying AQP4-related pathologies such as cerebral edema, epilepsy, and migraine. The compound's computed TPSA of 51.2 Ų lies within a range that is often compatible with CNS exposure, but its differentiated polarity profile (vs. the parent, TPSA=42 Ų) may result in altered brain penetration kinetics, making it a valuable comparator for pharmacokinetic/pharmacodynamic (PK/PD) studies.

Chemical Biology Probe to Differentiate Hydrophobic vs. Hydrophilic Nicotinamide Binding Sites

The stark lipophilicity contrast between 5-Methoxy-N-phenylnicotinamide (XLogP3 = 1.7) and 5-Methoxynicotinamide (XLogP3 = -0.3) makes this pair ideal for probing the role of hydrophobic interactions in nicotinamide-recognizing targets, such as nicotinamide N-methyltransferase (NNMT) or nicotinamide phosphoribosyltransferase (NAMPT). Procuring both compounds allows for orthogonal evaluation of binding pocket polarity and the contribution of the N-phenyl group to affinity.

Focused Library Design and Diversity-Oriented Synthesis

For early discovery groups building a focused library around the nicotinamide core, 5-Methoxy-N-phenylnicotinamide provides a dual-substitution pattern that is not represented by either N-phenylnicotinamide or 5-methoxynicotinamide alone. Its balance of lipophilicity (LogP 1.7), a moderate polar surface area, and exactly three rotatable bonds make it an attractive central scaffold for further derivatization, particularly for fragment growing or late-stage functionalization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-N-phenylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.